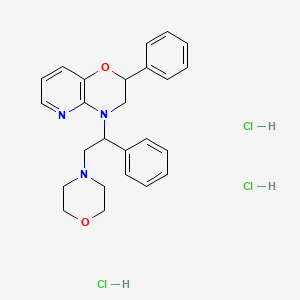
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a morpholine ring, a phenylethyl group, and a pyrido-oxazine core. It is commonly used in various scientific research applications due to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Construction of the Pyrido-Oxazine Core: The pyrido-oxazine core is formed through a cyclization reaction involving the morpholine derivative and a suitable dicarbonyl compound under acidic conditions.
Final Assembly and Purification: The final compound is obtained by combining the intermediate products and purifying the resulting compound through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), solvent conditions (e.g., polar aprotic solvents).
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound can bind to specific receptors on the cell surface, leading to the activation or inhibition of signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
Gene Expression Modulation: The compound can modulate gene expression by interacting with transcription factors and regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- 4-(2-(4-Piperidinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
- 4-(2-(4-Pyrrolidinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine
Uniqueness
4-(2-(4-Morpholinyl)-1-phenylethyl)-2-phenyl-3,4-dihydro-2H-pyrido(3,2-b)-1,4-oxazine 3HCl is unique due to its specific structural features, including the presence of a morpholine ring and a pyrido-oxazine core. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
88799-26-2 |
|---|---|
Molecular Formula |
C25H30Cl3N3O2 |
Molecular Weight |
510.9 g/mol |
IUPAC Name |
4-(2-morpholin-4-yl-1-phenylethyl)-2-phenyl-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C25H27N3O2.3ClH/c1-3-8-20(9-4-1)22(18-27-14-16-29-17-15-27)28-19-24(21-10-5-2-6-11-21)30-23-12-7-13-26-25(23)28;;;/h1-13,22,24H,14-19H2;3*1H |
InChI Key |
NMIJBWOIFJUOER-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)N3CC(OC4=C3N=CC=C4)C5=CC=CC=C5.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















